NY-ESO-1 (157-165)
Description
NY-ESO-1 (157-165) is a human leukocyte antigen (HLA)-A*0201-restricted peptide derived from the NY-ESO-1 cancer-testis antigen (CTAG1B), which is aberrantly expressed in malignancies such as melanoma, myeloma, breast cancer, and non-small cell lung carcinoma but absent in most normal tissues . The native peptide sequence, SLLMWITQC (residues 157–165), contains a C-terminal cysteine (C9) that facilitates dimerization via disulfide bonds, reducing stability in solution . Despite this limitation, NY-ESO-1 (157-165) is a dominant epitope capable of eliciting CD8+ T-cell responses, making it a pivotal target for cancer immunotherapy .
Structural studies reveal that the cysteine residue at position 9 is critical for T-cell receptor (TCR) recognition, as it stabilizes the peptide-MHC complex through interactions with the HLA-A2 binding groove . However, its weak HLA-A2 binding affinity (IC50 > 500 nM) and rapid degradation in vivo have prompted the development of analogs to enhance immunogenicity .
Properties
sequence |
SLLMWITQC |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (157-165); NY-ESO-1 (157-165) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Modified C-Terminal Residues
To address instability and weak MHC binding, analogs substituting the C9 cysteine with valine (V) or leucine (L) have been engineered:
Key Findings :
- ESO-1:165V (C9V) : This analog demonstrates 10-fold higher HLA-A2 binding affinity and resistance to dimerization. However, in clinical trials, only 3 out of 29 patients vaccinated with ESO-1:165V developed T cells recognizing both the peptide and native tumor cells, highlighting a disconnect between peptide stability and functional antitumor immunity .
- C9L Analog : Despite superior MHC binding, this analog fails to activate tumor-reactive T cells, underscoring the irreplaceable role of cysteine in TCR interactions .
Comparison with Other CT Antigen-Derived Peptides
NY-ESO-1 (157-165) is often co-targeted with melanoma-associated antigens like Melan-A (e.g., ELAGIGILTV). While both peptides are HLA-A2-restricted, Melan-A exhibits stronger baseline immunogenicity .
| Feature | NY-ESO-1 (157-165) | Melan-A (26–35) |
|---|---|---|
| Expression | Broad (myeloma, NSCLC) | Melanoma-specific |
| Baseline Immunogenicity | Moderate | High |
| Clinical Response | Correlates with survival | Limited predictive value |
Delivery Strategies and Combinatorial Approaches
- PTD-NY-ESO-1 Fusion Protein : A recombinant protein fused with a HIV-Tat protein transduction domain enhances cytosolic delivery into dendritic cells (DCs), resulting in 44% NY-ESO-1-specific CD8+ T cells versus 2% with native protein .
- RNA-based TCR Engineering : Transfection of NY-ESO-1 (157-165)-specific TCRs into CD8+ T cells achieves 54–79% transduction efficiency, with 0.5–0.9% functional specificity in peripheral blood .
- Hypomethylating Agents : Decitabine (DAC) upregulates NY-ESO-1 expression by 50–100% in tumor cells, synergizing with adoptive T-cell therapy .
Preparation Methods
Peptide Synthesis
1.1 Solid-Phase Peptide Synthesis (SPPS)
The standard and most widely used method for preparing NY-ESO-1 (157-165) is solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach involves sequential addition of Fmoc-protected amino acids to a resin-bound peptide chain, enabling precise control over the peptide sequence and length.
- Peptides are synthesized on automated peptide synthesizers (e.g., Genosys synthesizer) employing Fmoc for transient N-terminal protection.
- The cysteine residue at position 165 is often retained as native cysteine or substituted (e.g., C165V mutation) to prevent disulfide bond formation, which can affect peptide stability and antigenicity.
- After chain assembly, peptides are cleaved from the resin and side-chain protecting groups are removed using acidic cleavage cocktails, typically trifluoroacetic acid (TFA)-based.
1.2 Peptide Variants and Modifications
- Variants such as NY-ESO-1 (157-165) C165V (cysteine to valine substitution) are synthesized to improve peptide stability and affinity for HLA-A2 molecules, preventing cysteinylation and dimerization that reduce immunogenicity.
- Peptide analogues with modifications at glutamine 164 and cysteine 165 have been explored to enhance T-cell receptor recognition and antigen presentation efficiency.
Purification Methods
2.1 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Crude peptides from SPPS are purified by RP-HPLC, typically using C18 columns.
- Purity levels are commonly >90% to >95%, verified by analytical HPLC chromatograms.
- Purification removes truncated sequences, deletion peptides, and other synthesis-related impurities.
2.2 Counter-Ion Exchange and Salt Forms
- Peptides are often delivered as trifluoroacetate (TFA) salts, which are standard counter-ions from TFA cleavage.
- Optional TFA removal or counter-ion exchange may be performed depending on downstream applications to reduce toxicity or improve solubility.
Analytical Characterization
3.1 Mass Spectrometry and Molecular Weight Confirmation
- Molecular weight confirmation is performed by mass spectrometry, matching the theoretical molecular weight (e.g., 1094.35 g/mol for SLLMWITQC).
- This confirms correct peptide assembly and absence of major modifications or truncations.
3.2 Peptide Stability and Impurity Profiling
- Stability studies assess peptide integrity under various storage conditions (e.g., lyophilized at -20°C or -80°C).
- Impurity profiling includes monitoring cysteinylation, oxidation, and dimer formation, particularly relevant for cysteine-containing peptides.
3.3 SDS-PAGE and Protein Gel Staining
- For recombinant fusion proteins or larger constructs involving NY-ESO-1 peptides, SDS-PAGE with SYPRO Ruby staining is used to assess purity and refolding efficacy.
Preparation Workflow Summary
| Step | Description | Key Parameters/Notes |
|---|---|---|
| Peptide Synthesis | Fmoc solid-phase peptide synthesis | Automated synthesizer; Fmoc-protected amino acids |
| Cleavage & Deprotection | Acidic cleavage with TFA-based cocktail | Removal of peptide from resin and side-chain groups |
| Purification | Reverse-phase HPLC purification (C18 column) | Purity > 90-95% |
| Counter-ion Management | TFA salt form or optional removal/exchange | Impacts solubility and toxicity |
| Analytical Characterization | Mass spectrometry, HPLC, SDS-PAGE, impurity profiling | Confirms identity, purity, and stability |
| Storage | Lyophilized powder stored at -20°C or -80°C | Maintains peptide integrity |
Research Findings on Preparation Impact
- Cysteine Modification: Studies show that cysteine at position 165 can undergo cysteinylation or form disulfide-linked dimers, reducing peptide binding to MHC class I and T-cell recognition. Substitution with valine (C165V) enhances peptide stability and immunogenicity.
- Peptide Length Variants: The 9-mer (157-165) is the minimal epitope recognized by CTLs, but longer peptides (e.g., 157-167) also show recognition, affecting synthesis and purification complexity.
- Processing Requirements: Experiments with mutant cell lines indicate that proper processing and presentation of NY-ESO-1 (157-165) depend on TAP transporter functionality but are independent of certain proteasome subunits, informing peptide design and preparation for immunotherapy.
- Storage and Handling: Lyophilized peptides in propylene microtubes with TFA salts show good stability, and solubility guidelines are critical for consistent biological activity.
Q & A
Q. What are the structural and functional characteristics of NY-ESO-1 (157-165), and how do they contribute to its immunogenicity in HLA-A2+ individuals?
NY-ESO-1 (157-165) is a 9-mer peptide (SLLMWITQV) derived from the NY-ESO-1 cancer-testis antigen. Its immunogenicity arises from its ability to bind HLA-A*02:01 molecules and activate CD8+ T cells. The substitution of cysteine (C) at position 165 with valine (V) prevents disulfide bond formation, enhancing peptide stability and HLA-A2 binding efficiency . Researchers should validate peptide-HLA-A2 affinity using competitive binding assays (e.g., T2 cell stabilization assays) and measure T-cell activation via IFN-γ ELISPOT or intracellular cytokine staining .
Q. How can researchers design in vitro assays to evaluate the activation of NY-ESO-1 (157-165)-specific CD8+ T cells?
- Step 1 : Isolate peripheral blood mononuclear cells (PBMCs) from HLA-A2+ donors.
- Step 2 : Pulse dendritic cells (DCs) with NY-ESO-1 (157-165) peptide (10 µg/mL) for 4–6 hours.
- Step 3 : Co-culture peptide-pulsed DCs with autologous CD8+ T cells for 7–10 days.
- Step 4 : Assess T-cell reactivity using HLA-A2/NY-ESO-1 tetramers and functional readouts (e.g., cytotoxicity against NY-ESO-1+ tumor lines or IFN-γ secretion) .
- Note : Include controls with irrelevant peptides (e.g., gp100:180-188) to confirm specificity .
Q. What is the role of NY-ESO-1 (157-165) in cancer vaccine development, and what are key preclinical validation steps?
The peptide is used in dendritic cell (DC)-based vaccines or synthetic peptide formulations to induce NY-ESO-1-specific T cells. Preclinical validation should include:
- Immunogenicity : Measure T-cell expansion in HLA-A2 transgenic mice or humanized models.
- Tumor Protection : Test vaccine efficacy in xenograft models using NY-ESO-1+ tumors (e.g., MCF7 breast cancer or U266 myeloma).
- Stability : Assess peptide integrity in solution via HPLC and mass spectrometry to ensure no dimerization or degradation .
Advanced Research Questions
Q. How can researchers reconcile the discrepancy between robust in vitro T-cell activation by NY-ESO-1 (157-165) and poor tumor recognition in clinical trials?
Clinical studies reveal that peptide-specific T cells often exhibit low functional avidity for tumors, even after vaccination . To address this:
- Enhance T-cell Avidity : Use engineered TCR-T cells with higher affinity for NY-ESO-1/HLA-A2 complexes .
- Optimize Antigen Presentation : Pre-treat tumor cells with demethylating agents (e.g., 5-aza-2'-deoxycytidine [DAC]) to upregulate NY-ESO-1 expression .
- Combination Therapy : Pair vaccines with checkpoint inhibitors (e.g., anti-PD-1) to counteract tumor immunosuppression .
Q. What strategies improve the stability and immunogenicity of HLA-A2-restricted NY-ESO-1 (157-165) peptides in vivo?
- Peptide Modification : Replace cysteine with valine at position 165 (ESO-1:165V) to prevent dimerization and prolong half-life .
- Adjuvant Selection : Use Toll-like receptor (TLR) agonists (e.g., poly-ICLC) to enhance DC maturation and cross-presentation .
- Delivery Systems : Encapsulate peptides in lipid nanoparticles or use viral vectors for sustained antigen release .
Q. How do epigenetic modifiers like DAC enhance the efficacy of NY-ESO-1-directed therapies?
DAC, a DNA methyltransferase inhibitor, reactivates NY-ESO-1 expression in tumors by demethylating promoter CpG islands. In MCF7 and U266 cells, DAC treatment (10 µM, 72 hours) increases HLA-A2/NY-ESO-1 peptide presentation by 50–100%, improving recognition by CAR-T or TCR-T cells . Researchers should correlate DAC-induced NY-ESO-1 expression with T-cell-mediated lysis using flow cytometry and chromium-51 release assays .
Methodological Considerations
Q. What are the critical controls for validating NY-ESO-1 (157-165)-specific T-cell responses in functional assays?
- Negative Controls : Use irrelevant peptides (e.g., NY-ESO-1:91-110) and HLA-A2− tumor lines.
- Positive Controls : Include known immunogenic peptides (e.g., influenza matrix protein).
- Assay Validation : Confirm reproducibility using duplicate or triplicate samples and blinded analysis .
Q. How should researchers optimize protocols for TCR-T cell therapy targeting NY-ESO-1 (157-165)?
- TCR Engineering : Use phage display or yeast libraries to isolate high-affinity TCRs.
- Functional Validation : Test TCR-transduced T cells against NY-ESO-1+ HLA-A2+ tumor lines in cytotoxicity assays.
- Safety Screening : Ensure no off-target reactivity using healthy HLA-A2+ tissues (e.g., testis) .
Data Interpretation Challenges
Q. Why do some patients exhibit pre-existing immunity to NY-ESO-1 (157-165), and how does this impact clinical trial design?
Pre-existing immunity, observed in 2/29 patients in a melanoma trial, correlates with stronger tumor recognition and clinical response . Researchers should:
- Screen Patients : Use tetramer staining or IFN-γ ELISPOT to identify pre-immunized individuals.
- Stratify Cohorts : Separate patients based on baseline immunity to assess vaccine efficacy accurately .
Q. What are the limitations of using synthetic peptides to model naturally processed NY-ESO-1 antigens?
Synthetic peptides may lack post-translational modifications or fail to mimic endogenous antigen processing. To address this:
- Use Full-Length Antigens : Test DCs transduced with NY-ESO-1 mRNA or protein.
- Compare Immune Responses : Analyze TCR repertoires from vaccine-induced vs. naturally primed T cells to identify functional differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
